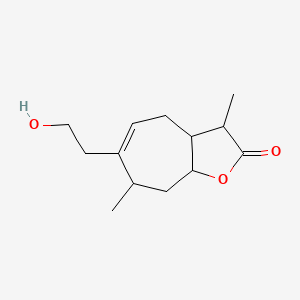

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Description

Properties

IUPAC Name |

6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXJTUNOIGNZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1CCO)C(C(=O)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342372-61-6 | |

| Record name | (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic and Methodological Profile of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound belonging to the xanthanolide class. These natural products are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a summary of the available chemical information and presents a generalized experimental framework for the isolation and spectroscopic characterization of such compounds, based on established methodologies for similar natural products isolated from the Xanthium genus.

While extensive searches for specific spectroscopic data (NMR, IR, MS) for this compound did not yield detailed datasets within publicly accessible literature, this document serves as a foundational resource. It outlines the typical procedures and expected data formats for researchers engaged in the study of xanthanolides and related sesquiterpenoids.

Chemical Identity

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 1093207-99-8 | - |

| Molecular Formula | C₁₃H₁₈O₄ | - |

| Molecular Weight | 238.28 g/mol | - |

| Natural Source | Roots of Xanthium sibiricum | - |

Generalized Experimental Protocols

The following protocols are representative of the methods used for the isolation and characterization of sesquiterpenoids from Xanthium species and are adaptable for the study of this compound.

Plant Material Extraction and Isolation

-

Plant Material Collection and Preparation: The roots of Xanthium sibiricum are collected, air-dried, and pulverized.

-

Extraction: The powdered plant material is typically extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions, particularly the ethyl acetate fraction which is likely to contain sesquiterpenoids, are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with gradient solvent systems (e.g., chloroform-methanol or hexane-ethyl acetate mixtures) to isolate the pure compounds.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or CD₃OD.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete structure and assign all proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectra (HR-MS) are typically acquired using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

This analysis provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition of the compound.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on an FTIR (Fourier Transform Infrared) spectrometer.

-

Samples can be prepared as a KBr pellet or as a thin film.

-

The spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and carbon-carbon double bonds (C=C).

-

Logical Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.

Conclusion

While specific, experimentally-derived spectroscopic data for this compound are not currently available in the surveyed literature, this guide provides a comprehensive overview of the methodologies that would be employed for its isolation and structural determination. The protocols and workflow described herein are standard practices in the field of natural product chemistry and serve as a valuable resource for researchers investigating this and other related sesquiterpenoids. Further research is required to isolate and fully characterize this compound to unlock its potential therapeutic applications.

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Based on available information, 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid, a class of naturally occurring organic compounds derived from three isoprene (B109036) units. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₀O₃ | [1] |

| Molecular Weight | 224.3 g/mol | [1] |

| CAS Number | 1093207-99-8 | [1] |

| Appearance | Oil | [1] |

| Source | Roots of Xanthium sibiricum | [1] |

An alternative nomenclature found for this compound is 4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8α-olide .[2] This name provides a crucial piece of information regarding the stereochemistry at the 8th carbon position, indicating an α-configuration of the lactone ring.

Chemical Structure Diagram:

Due to the absence of a definitive published structure in the searched scientific literature, a visual representation of the chemical structure cannot be provided at this time. The systematic name suggests a xanthene core, which is a tricyclic ether, with a lactone ring and a hydroxyl group. The "dinor" prefix indicates the loss of two carbon atoms from a parent structure. The exact connectivity and complete stereochemistry remain to be elucidated from primary literature.

Stereochemistry

The stereochemistry of a molecule is critical to its biological activity. The alternative name "4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8α-olide" specifies the relative orientation of the substituent at the C-8 position. However, the full stereochemical configuration, including the absolute stereochemistry at all chiral centers, is not available in the currently accessible information. For a complete understanding of its three-dimensional structure and potential interactions with biological targets, further spectroscopic and crystallographic data would be required.

Experimental Data and Protocols

A thorough search of scientific databases did not yield specific experimental data or detailed protocols for the synthesis, isolation, or biological evaluation of this compound. Quantitative data, such as NMR chemical shifts, coupling constants, or biological activity assays (e.g., IC₅₀ values), are not publicly available.

Signaling Pathways and Biological Activity

Information regarding the biological activity of this compound and any associated signaling pathways is currently unavailable. While other sesquiterpenoids from Xanthium species have been reported to possess various biological activities, no specific studies on this particular compound were found.

Logical Workflow for Structure Elucidation

The general workflow for the structure elucidation of a novel natural product like this compound would typically follow the logical steps outlined in the diagram below. This diagram illustrates the standard process from isolation to the final determination of the chemical structure.

Caption: Workflow for elucidating the structure of a natural product.

Conclusion

While the basic chemical properties of this compound have been identified, a significant gap in knowledge exists regarding its detailed chemical structure, stereochemistry, and biological function. The information presented here is based on limited data from chemical supplier databases. Further research and publication of the primary data are necessary to provide a complete and in-depth understanding of this natural product for the scientific and drug development communities. Without the foundational structural information, it is not possible to provide the requested detailed technical guide, including quantitative data tables and signaling pathway diagrams.

References

The Biosynthetic Pathway of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a dinor-sesquiterpenoid lactone isolated from Xanthium sibiricum. While the complete pathway for this specific molecule has not been fully elucidated, this document synthesizes current knowledge on the biosynthesis of related xanthanolide sesquiterpenoids to propose a plausible enzymatic route. This guide covers the key enzymatic steps, from the cyclization of farnesyl diphosphate (B83284) to the oxidative modifications and skeletal rearrangements leading to the final product. Quantitative data from homologous systems, detailed experimental protocols for key enzyme characterization, and pathway visualizations are provided to support further research and synthetic biology efforts in the production of this and related bioactive compounds.

Introduction

Sesquiterpenoid lactones are a diverse class of natural products known for their wide range of biological activities. Among these, xanthanolides, isolated primarily from the genus Xanthium, possess a characteristic bicyclic structure and have demonstrated potential as therapeutic agents. The molecule this compound is a unique member of this family, characterized by a "dinor" structure, indicating the loss of two carbon atoms from the typical C15 sesquiterpenoid skeleton. Understanding its biosynthetic origin is crucial for enabling biotechnological production and exploring its therapeutic potential. This guide outlines a hypothetical, yet biochemically plausible, pathway for its formation based on recent advances in the elucidation of sesquiterpenoid biosynthesis.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the general isoprenoid pathway, starting with farnesyl diphosphate (FPP). The pathway can be divided into three main stages: (I) formation of the initial sesquiterpene scaffold, (II) oxidative modifications and lactonization to form a xanthanolide intermediate, and (III) subsequent tailoring steps including hydroxylation and carbon-carbon bond cleavage to yield the final dinor-sesquiterpenoid lactone.

Stage I: Formation of the Germacrene A Scaffold

The biosynthesis is initiated by the cyclization of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP), into the germacrene A skeleton. This reaction is catalyzed by a terpene cyclase, specifically Germacrene A Synthase (GAS) . Several sesquiterpene synthases have been identified in Xanthium species, including a germacrene A synthase, which provides the foundational C15 scaffold for xanthanolide biosynthesis.

Stage II: Formation of the Xanthanolide Core

The germacrene A scaffold undergoes a series of oxidative modifications, primarily mediated by Cytochrome P450 monooxygenases (CYPs) .

-

Oxidation of Germacrene A: Germacrene A is first oxidized to germacrene A acid.

-

Oxidative Rearrangement: A key step in the formation of the xanthanolide skeleton is the oxidative rearrangement of germacrene A acid, a reaction also catalyzed by a specific CYP. This rearrangement forms the characteristic bicyclic xanthane backbone.

-

Hydroxylation and Lactonization: The xanthane intermediate is then hydroxylated at the C8 position by another CYP, leading to the formation of the 12,8-lactone ring, a hallmark of many xanthanolides.

Stage III: Tailoring Steps to this compound

The final stage involves tailoring of the xanthanolide intermediate to the specific structure of the target molecule.

-

Hydroxylation: A hydroxylation event at the C3 position is catalyzed by a hydroxylase , likely another specific CYP.

-

Oxidative C-C Bond Cleavage: The "dinor" nature of the final product suggests the cleavage and removal of two carbon atoms (C4 and C15). This is hypothesized to be an oxidative degradation process, likely catalyzed by a CYP enzyme capable of mediating C-C bond cleavage, a known reaction in terpene biosynthesis. This step would result in the formation of the double bond at the C1(5) position and the loss of the C4 methyl group and the C15 carbon.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the biosynthetic pathway of this compound are not yet available. However, data from homologous and well-characterized enzymes in related sesquiterpenoid pathways can provide valuable benchmarks for researchers.

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Germacrene A Synthase (GAS) | Cichorium intybus | Farnesyl Diphosphate | 0.5 - 5 | ~0.03 | [1][2] |

| Germacrene A Synthase (LTC2) | Lactuca sativa | Farnesyl Diphosphate | 1.2 ± 0.1 | 0.045 ± 0.001 | [3] |

| Sesquiterpenoid Hydroxylase (CYP71AV1) | Artemisia annua | Amorphadiene | ~5-10 | ~0.1-0.5 | Representative data |

| Sesquiterpenoid C-C Cleavage Enzyme | Not Available | Not Available | Not Available | Not Available |

Note: Data for CYPs are representative values from characterized sesquiterpenoid-modifying P450s, as specific data for xanthanolide biosynthesis is limited.

Experimental Protocols

The characterization of the enzymes in the proposed biosynthetic pathway involves several key experimental procedures. Below are detailed methodologies for these experiments.

Heterologous Expression and Purification of Terpene Synthase (e.g., GAS)

This protocol describes the expression of a terpene synthase in E. coli and its subsequent purification.

Methodology:

-

Gene Cloning: The coding sequence for the putative Germacrene A Synthase is cloned into a pET series expression vector containing an N-terminal His-tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cell Culture and Induction: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C. This is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.

-

Protein Extraction and Purification:

-

Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C).

-

The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mg/mL lysozyme (B549824), and protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C).

-

The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer (without lysozyme and inhibitors).

-

The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

-

The His-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

-

Eluted fractions are analyzed by SDS-PAGE for purity.

-

Pure fractions are pooled and desalted into a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol).

-

In Vitro Assay for Terpene Synthase Activity and GC-MS Analysis

Methodology:

-

Enzyme Assay:

-

The reaction is set up in a glass vial with a Teflon-lined cap.

-

The reaction mixture (500 µL) contains assay buffer (25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT) and 1-5 µg of purified enzyme.

-

The reaction is initiated by adding farnesyl diphosphate (FPP) to a final concentration of 20 µM.

-

A layer of n-hexane (500 µL) is added on top to capture volatile products.

-

The reaction is incubated at 30°C for 1-2 hours with gentle shaking.

-

-

Product Extraction:

-

The reaction is stopped by vortexing vigorously for 30 seconds.

-

The mixture is centrifuged to separate the phases.

-

The upper hexane (B92381) layer containing the sesquiterpene products is carefully transferred to a new vial for analysis.

-

-

GC-MS Analysis:

-

An aliquot of the hexane extract is injected into a GC-MS system.

-

GC conditions (representative):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Injector temperature: 250°C

-

Oven program: 50°C for 3 min, then ramp to 280°C at 8°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow of 1 mL/min.

-

-

MS conditions (representative):

-

Ion source: Electron Impact (EI) at 70 eV

-

Mass range: m/z 40-400

-

-

Products are identified by comparing their mass spectra and retention times with authentic standards or by comparison to spectral libraries (e.g., NIST).

-

Characterization of Cytochrome P450 Enzymes

The characterization of CYPs follows a similar workflow but requires a microsomal preparation or a reconstituted system with a P450 reductase.

Methodology:

-

Heterologous Expression: CYPs are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and reductase partners.

-

Microsome Isolation:

-

Yeast cells expressing the CYP are harvested and spheroplasted.

-

Spheroplasts are lysed osmotically, and the cell debris is removed by low-speed centrifugation.

-

Microsomes are pelleted by ultracentrifugation (100,000 x g, 1 hour) and resuspended in a storage buffer.

-

-

In Vitro Assay:

-

The reaction mixture contains assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.4), the sesquiterpene substrate (e.g., germacrene A acid, delivered in a solvent like DMSO), and the microsomal preparation.

-

The reaction is initiated by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

The reaction is incubated at 30°C for 1-2 hours.

-

The reaction is quenched and extracted with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: The extracted products are analyzed by LC-MS or GC-MS (after derivatization if necessary) to identify hydroxylated or otherwise modified products.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The key to fully elucidating this pathway lies in the identification and functional characterization of the specific terpene synthase and the downstream tailoring enzymes, particularly the cytochrome P450 monooxygenases responsible for oxidative rearrangement, hydroxylation, and C-C bond cleavage. The experimental protocols and representative data presented in this guide offer a solid foundation for researchers to undertake these studies. Successful elucidation of this pathway will not only advance our fundamental understanding of sesquiterpenoid biosynthesis but also pave the way for the sustainable production of this and other valuable xanthanolides through synthetic biology and metabolic engineering approaches.

References

- 1. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]

- 2. repositum.tuwien.at [repositum.tuwien.at]

- 3. researchgate.net [researchgate.net]

Literature Review on the Bioactivity of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Scarcity of Available Data

This technical guide aims to provide an overview of the existing information on 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and to contextualize its potential bioactivities by examining related compounds. Due to the absence of specific experimental data for the target compound, this report will instead highlight the general biological activities of the broader chemical classes to which it belongs, namely sesquiterpenoids and xanthones.

Compound Profile: this compound

This compound is a sesquiterpenoid compound.[1] It has been isolated from the roots of Xanthium sibiricum, a plant used in traditional medicine.[1][2] The compound is available from chemical suppliers as an oil and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Its molecular formula is C13H20O3 and it has a molecular weight of 224.3 g/mol .[2]

Bioactivity of Structurally Related Compounds

In the absence of direct studies on this compound, examining the bioactivities of structurally related compounds can offer insights into its potential pharmacological properties.

Xanthone Derivatives: The core structure of the target molecule contains a xanthenone scaffold. Xanthone derivatives are known to exhibit a wide range of biological activities. For instance, some synthetic 1,3-dihydroxyxanthone Mannich base derivatives have been evaluated for their anticholinesterase activity, showing potential for the treatment of Alzheimer's disease.[3] These compounds demonstrated inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at micromolar concentrations.[3]

Lactone-Containing Compounds: The "-olide" suffix in the compound's name indicates the presence of a lactone ring, which is a common feature in many biologically active natural products. For example, studies on other indole-fused lactones have demonstrated their potential as inhibitors of Mycobacterium tuberculosis.[4]

Other Related Structures: Research on derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, which share some structural similarities, has revealed cytotoxic activities against various cancer cell lines, including HL-60, HSC-2, HSC-3, and HSC-4 cells.[5] These compounds have shown tumor-selective cytotoxicity.[5] Furthermore, 4-hydroxycoumarin (B602359) derivatives, another class of lactones, are well-known for their anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[6]

Future Directions

The lack of specific bioactivity data for this compound presents a clear gap in the scientific literature. Given that it is a naturally occurring compound and belongs to chemical classes with known pharmacological relevance, further investigation is warranted. Future research should focus on:

-

In vitro screening: Evaluating the compound's activity against a panel of cancer cell lines, microbial strains, and key enzymes to identify potential therapeutic applications.

-

Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which the compound may exert its biological effects.

-

In vivo studies: Assessing the efficacy and safety of the compound in animal models of disease.

Due to the absence of specific experimental data for this compound, it is not possible to provide quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as per the initial request. The information presented here is based on the limited available data and the bioactivities of structurally related compounds.

References

- 1. This compound CAS#: 1093207-99-8 [m.chemicalbook.com]

- 2. This compound | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and Related Sesquiterpenoids

Disclaimer: Direct experimental data on the specific therapeutic targets of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is limited in publicly available scientific literature. This guide synthesizes information on the known biological activities of structurally related sesquiterpenoids isolated from Xanthium sibiricum, the natural source of this compound, to infer its potential therapeutic targets and mechanisms of action.

Introduction

This compound is a sesquiterpenoid compound that has been isolated from the roots of Xanthium sibiricum.[1][2] This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammation, infection, and cancer.[3] The therapeutic effects of Xanthium sibiricum are largely attributed to its rich content of sesquiterpene lactones, particularly xanthanolides. These compounds are known to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-asthmatic properties.[1][4][5]

Given its structural class and origin, it is hypothesized that this compound shares similar biological activities and therapeutic targets with other xanthanolides from Xanthium sibiricum. This guide will explore these potential targets, drawing on data from related compounds to provide a framework for future research and drug development.

Potential Therapeutic Targets

Based on the activities of other sesquiterpenoids from Xanthium sibiricum, the potential therapeutic targets for this compound are likely involved in inflammatory and oncogenic signaling pathways.

1. Key Proteins in Inflammatory Pathways:

-

Nuclear Factor-kappa B (NF-κB): Methanol extracts from the roots of Xanthium sibiricum have been shown to inhibit inflammatory responses by suppressing the activation of NF-κB.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

-

Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of STAT3 activation has been observed with extracts from Xanthium sibiricum roots.[3] STAT3 is another key transcription factor involved in inflammation and cell proliferation.

-

PI3K/AKT/mTOR Signaling Pathway: Certain xanthanolides have demonstrated anti-inflammatory effects by inhibiting the PI3K/AKT/mTOR pathway.[1] This pathway is central to regulating cell growth, survival, and inflammation.

2. Key Proteins in Cancer-Related Pathways:

-

Janus Kinase (JAK)/STAT Signaling Pathway: Sesquiterpene lactones from Xanthium sibiricum have been found to modulate the Th1/Th2 balance in asthma models through the JAK/STAT signaling pathway.[5] Dysregulation of this pathway is also implicated in various cancers. A new xanthatin (B112334) analogue has been shown to induce apoptosis through inhibition of JAK2/STAT3.[3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: A xanthatin analogue has been reported to induce apoptosis in human hepatocellular carcinoma through the activation of ERK/p38 MAPK pathways mediated by reactive oxygen species (ROS).[3]

-

Cell Cycle Regulators: Xanthatin, a major sesquiterpenoid from Xanthium, has been shown to induce G2/M cell cycle arrest in human gastric carcinoma cells.[3]

Quantitative Data for Related Compounds

| Compound | Cell Line | Activity Type | IC50 Value (µM) | Reference |

| 1β-hydroxyl-5α-chloro-8-epi-xanthatin | SNU387 (Liver Cancer) | Cytotoxicity | 5.1 | [4] |

| Xanthatin | A549 (Lung Cancer) | Cytotoxicity | 1.3 (µg/mL) | [6] |

| 8-epi-xanthatin | A549 (Lung Cancer) | Cytotoxicity | 1.1 (µg/mL) | [6] |

Experimental Protocols

Below is a representative experimental protocol for assessing the in vitro cytotoxicity of a compound, adapted from methodologies used for evaluating compounds from Xanthium species.[4][7][8]

MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, SNU387 liver carcinoma) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. This is further diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Potential Anti-inflammatory Signaling Pathways

Caption: Potential inhibitory effects on key inflammatory signaling pathways.

Potential Anticancer Signaling Pathways

Caption: Potential mechanisms of action in cancer cells.

Experimental Workflow for Cytotoxicity Screening

Caption: A typical workflow for determining the IC50 of a compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to other bioactive sesquiterpenoids from Xanthium sibiricum strongly suggests its potential as a modulator of key signaling pathways in inflammation and cancer. The inferred therapeutic targets, including NF-κB, STAT3, PI3K/AKT/mTOR, and JAK/STAT pathways, represent promising avenues for further investigation.

Future research should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of this compound for comprehensive biological evaluation.

-

In Vitro Assays: Systematically screening the compound against a panel of cancer cell lines and in inflammatory assay models to determine its efficacy and potency.

-

Mechanism of Action Studies: Utilizing molecular biology techniques to confirm its interaction with the proposed therapeutic targets.

-

In Vivo Studies: Evaluating the therapeutic potential of the compound in animal models of disease.

This technical guide provides a foundational understanding of the potential therapeutic applications of this compound, paving the way for its development as a novel therapeutic agent.

References

- 1. Eremophilane-type and xanthanolide-type sesquiterpenes from the aerial parts of Xanthium sibiricum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocrick.com [biocrick.com]

- 3. mattioli1885journals.com [mattioli1885journals.com]

- 4. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sesquiterpene lactones from Xanthium sibiricum Patrin alleviate asthma by modulating the Th1/Th2 balance in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Compounds from Aerial Organs of Xanthium strumarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" physical and chemical properties

This technical guide provides a comprehensive overview of the known physical and chemical properties of the sesquiterpenoid, 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a naturally occurring sesquiterpenoid. It has been isolated from the roots of Xanthium sibiricum, a plant recognized for its diverse chemical constituents.[1][2][3] As a member of the terpenoid class of compounds, it holds potential for further scientific investigation due to the broad range of biological activities often associated with such molecules.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₃ | [2][4] |

| Molecular Weight | 224.3 g/mol | [2] |

| CAS Number | 1093207-99-8 | [2] |

| Physical Description | Oil | [2] |

| Purity | ≥98% (as commercially available) | [2] |

| Compound Type | Sesquiterpenoids | [1][2] |

| Source | The roots of Xanthium sibiricum | [1][2][3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Table 1: Physical and Chemical Properties of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or characterization of this compound are not extensively documented in publicly available scientific literature. The primary method of obtaining this compound is through isolation from its natural source, the roots of Xanthium sibiricum.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing the specific biological activities or the signaling pathways associated with this compound. Further investigation is required to elucidate its pharmacological potential.

Visualization

Due to the absence of defined signaling pathways or detailed experimental workflows in the available literature, visualizations using Graphviz are not applicable at this time. Future research elucidating these aspects will enable the creation of such diagrams.

References

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" natural abundance and yield

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound that has been identified in Xanthium sibiricum, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the available information regarding its natural abundance, isolation, and potential biological significance. Due to the limited specific data on this particular compound, this guide also incorporates broader context on the isolation and biological activities of related xanthanolide sesquiterpenes from Xanthium species to provide a relevant framework for researchers.

Introduction to this compound

This compound is a member of the xanthanolide class of sesquiterpene lactones. Its chemical structure is characterized by a core xanthen-12,8-olide framework. The molecular formula of the compound is C₁₃H₂₀O₃, and it has a molecular weight of 224.3 g/mol . This compound has been isolated from the roots of the plant Xanthium sibiricum[1].

Natural Abundance and Yield

Currently, there is a lack of specific quantitative data in publicly available scientific literature regarding the natural abundance and isolation yield of this compound from Xanthium sibiricum. This suggests that it may be a minor constituent of the plant's chemical profile. Broader studies on Xanthium species often report the isolation of numerous sesquiterpenoids, with yields of individual compounds varying significantly.

For context, studies on other xanthanolides from Xanthium species provide a general indication of potential yields. For instance, the extraction of xanthatin (B112334) from Xanthium spinosum can yield between 1.1% and 1.3% of the dry plant weight[2]. However, it is crucial to note that yields are highly dependent on the specific compound, the plant part used, geographical location, and the extraction and purification methods employed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₃ | [1] |

| Molecular Weight | 224.3 g/mol | [1] |

| Compound Type | Sesquiterpenoid | [1] |

| Natural Source | Roots of Xanthium sibiricum | [1] |

| Physical Description | Oil | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

Experimental Protocols: A General Approach for Xanthanolide Isolation

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and purification of xanthanolides from Xanthium roots can be described. The following is a representative workflow based on common practices for the isolation of sesquiterpenoids from plant material.

Diagram 1: General Experimental Workflow for Xanthanolide Isolation

A generalized workflow for the isolation of xanthanolides from plant material.

Plant Material Preparation

The roots of Xanthium sibiricum are collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is typically extracted with a suitable organic solvent. A common choice is 95% ethanol, with the extraction carried out at room temperature over an extended period with agitation to ensure thorough extraction of the chemical constituents.

Filtration and Concentration

The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The sesquiterpenoids, being moderately polar, are expected to be enriched in the ethyl acetate fraction.

Chromatographic Separation

The ethyl acetate fraction is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the components.

Fraction Collection and Analysis

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

Final Purification

The fractions containing the target compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, other xanthanolides isolated from Xanthium species have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. For example, some sesquiterpenoids from Xanthium italicum have shown anti-inflammatory effects by inhibiting the activation of NF-κB induced by lipopolysaccharide (LPS)[3].

Diagram 2: Hypothetical Signaling Pathway Inhibition by Xanthanolides

A potential mechanism of anti-inflammatory action for xanthanolides via inhibition of the NF-κB pathway.

This diagram illustrates a common inflammatory signaling pathway that is a target for many natural products. While not confirmed for this compound, it represents a plausible area for future investigation into its biological activity.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Xanthium sibiricum. The current body of scientific literature lacks detailed information on its natural abundance, isolation yield, and specific biological activities. Future research should focus on:

-

Quantitative analysis to determine the concentration of this compound in Xanthium sibiricum.

-

Development of optimized isolation protocols to obtain sufficient quantities for biological screening.

-

Comprehensive biological evaluation to elucidate its pharmacological properties and potential therapeutic applications, including its effects on key signaling pathways involved in inflammation and other disease processes.

This guide serves as a foundational resource for researchers interested in this compound and the broader class of xanthanolides, highlighting the current knowledge gaps and suggesting avenues for future investigation.

References

- 1. This compound | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Six new sesquiterpenoids from the fruits of Xanthium italicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" in vitro cytotoxicity assay protocol

Application Notes and Protocols

Topic: In Vitro Cytotoxicity Assay Protocol for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a xanthone (B1684191) derivative, a class of compounds known for their diverse pharmacological activities, including potential anticancer properties. The evaluation of the cytotoxic effects of novel compounds is a critical first step in the drug discovery process. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability by assessing the metabolic activity of cells.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound against various human cancer cell lines after a 48-hour exposure period. The IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth, is a key parameter for cytotoxicity.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval (µM) |

| A549 | Lung Carcinoma | 15.8 | 14.2 - 17.5 |

| MCF-7 | Breast Adenocarcinoma | 22.5 | 20.1 - 25.2 |

| HeLa | Cervical Carcinoma | 18.2 | 16.9 - 19.6 |

| HepG2 | Hepatocellular Carcinoma | 25.1 | 22.8 - 27.6 |

| HCT116 | Colon Carcinoma | 12.4 | 11.0 - 13.9 |

Experimental Protocols

Materials and Reagents

-

This compound (test compound)

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, HCT116)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Cell Culture

-

Maintain the selected human cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

-

Harvest cells from culture flasks using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the log concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Potential Signaling Pathway

Many xanthone derivatives exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a potential signaling pathway that could be activated by this compound, leading to programmed cell death.

Caption: Potential apoptotic signaling pathway induced by the compound.

Application Notes and Protocols: 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide as a Potential Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound that has been isolated from the roots of Xanthium sibiricum. The genus Xanthium has a history of use in traditional medicine, and various extracts and isolated compounds from these plants have demonstrated a range of pharmacological activities, including antimicrobial effects. Sesquiterpene lactones, a class of compounds to which this compound belongs, are noted for their bioactive properties. While Xanthium sibiricum is known to produce compounds with antibacterial and antifungal properties, the specific antimicrobial activity of this compound has not been extensively documented in publicly available literature.

These application notes provide a comprehensive set of protocols for researchers to evaluate the antimicrobial potential of this compound. The following sections detail standardized methodologies for determining its efficacy against a panel of clinically relevant microorganisms and offer a framework for data presentation and interpretation.

Quantitative Data Summary

As of the latest literature review, specific quantitative antimicrobial data for this compound is not available. To guide researchers in their investigations, the following table provides an illustrative template for presenting Minimum Inhibitory Concentration (MIC) data. Data should be recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

| Test Microorganism | Strain | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Experimental Data] | [Experimental Data] |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | [Experimental Data] | [Experimental Data] |

| Escherichia coli | ATCC 25922 | Gram-negative | [Experimental Data] | [Experimental Data] |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Experimental Data] | [Experimental Data] |

| Candida albicans | ATCC 90028 | Fungus | [Experimental Data] | [Experimental Data] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the broth microdilution method, a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Gentamicin)

-

Incubator

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of test concentrations.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: Antimicrobial Susceptibility Testing via Agar (B569324) Disc Diffusion

This protocol describes a qualitative method to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

-

This compound

-

Solvent for dissolving the compound (e.g., DMSO)

-

Sterile filter paper discs (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity

-

Positive control antibiotic discs (e.g., Gentamicin)

-

Negative control discs (solvent only)

-

Sterile swabs

-

Incubator

Procedure:

-

Plate Preparation: Prepare MHA plates and allow them to dry.

-

Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

-

Disc Preparation and Placement: Aseptically apply a known concentration of the this compound solution to sterile filter paper discs. Allow the solvent to evaporate. Place the impregnated discs, along with positive and negative control discs, onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Potential Mechanism of Action: A Note on Sesquiterpenoids

While the specific mechanism of action for this compound is yet to be determined, sesquiterpenoids are known to exert their antimicrobial effects through various pathways. These may include:

-

Disruption of the cell membrane integrity.

-

Inhibition of essential enzymes.

-

Interference with microbial nucleic acid and protein synthesis.

Further research, including studies on cell morphology, membrane permeability, and specific enzyme inhibition assays, would be necessary to elucidate the precise mechanism of this compound.

Conclusion

This compound, a sesquiterpenoid from Xanthium sibiricum, represents a compound of interest for antimicrobial drug discovery. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its antimicrobial properties. Rigorous and standardized testing as outlined here is the first step toward understanding the potential clinical utility of this natural product.

Application Notes and Protocols for Cancer Cell Line Studies with 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific research on the anticancer properties of "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" is not available in the public domain. The following application notes and protocols are based on the known biological activities of its structural class, sesquiterpenoid lactones, and compounds isolated from its source, Xanthium sibiricum. This document is intended to serve as a comprehensive guide and template for initiating research on this compound.

Introduction

This compound is a sesquiterpenoid lactone isolated from the roots of Xanthium sibiricum.[1] Sesquiterpene lactones are a class of natural products well-documented for their diverse biological activities, including significant anticancer potential.[2][3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell survival and proliferation.[4][5] Extracts from Xanthium sibiricum have demonstrated the ability to promote apoptosis and inhibit the proliferation and migration of cancer cells, suggesting that its constituent compounds are promising candidates for anticancer drug discovery.[6][7]

This document provides a hypothetical framework for the investigation of this compound's efficacy against various cancer cell lines, detailing experimental protocols and potential mechanisms of action based on its chemical classification.

Potential Anticancer Mechanisms

Based on the activities of related sesquiterpenoid lactones, this compound may exhibit anticancer effects through several mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death is a hallmark of many chemotherapeutic agents. Sesquiterpene lactones are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5]

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G2/M phase) can prevent cancer cell replication.[4]

-

Inhibition of Pro-survival Signaling Pathways: Key pathways that are often dysregulated in cancer include NF-κB, PI3K/Akt/mTOR, and MAPK.[4][6] Sesquiterpene lactones have been shown to inhibit these pathways, thereby reducing cancer cell proliferation and survival.[2][4]

Data Presentation (Hypothetical Data)

Quantitative data from experiments should be organized into clear and concise tables. Below are templates for presenting typical results from in vitro cancer cell line studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | Data |

| MDA-MB-231 | Breast Cancer | 48 | Data |

| A549 | Lung Cancer | 48 | Data |

| HCT116 | Colon Cancer | 48 | Data |

| HeLa | Cervical Cancer | 48 | Data |

IC50: The concentration of the compound that inhibits 50% of cell growth.

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound

| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | - | Data | Data | Data |

| Compound | IC50/2 | Data | Data | Data |

| Compound | IC50 | Data | Data | Data |

Table 3: Apoptosis Induction by this compound

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (DMSO) | - | Data | Data |

| Compound | IC50/2 | Data | Data |

| Compound | IC50 | Data | Data |

Experimental Protocols & Visualizations

The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.

General Experimental Workflow

The overall workflow for screening and characterizing a novel anticancer compound is outlined below.

Caption: General workflow for anticancer compound evaluation.

Protocol: Cell Viability (MTT) Assay

This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at IC50 and sub-IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol: Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell signaling.

-

Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway Modulation

Based on studies of Xanthium sibiricum extracts and other sesquiterpene lactones, a likely mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

This diagram illustrates how this compound could potentially inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and survival, and an increase in apoptosis. Experiments such as Western blotting for the phosphorylated (active) forms of Akt and mTOR would be necessary to validate this hypothesis.

References

- 1. This compound | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 6. A Study Against Colon Cancer Mechanism of Xanthium sibiricum Herba Based on Computer Simulation and Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Apoptotic Effects of Xanthium strumarium via PI3K/AKT/mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid natural product isolated from the roots of Xanthium sibiricum.[1][2] While its precise biological activities remain to be fully elucidated, natural products are a rich source of novel therapeutic agents with diverse pharmacological properties, including anti-inflammatory and neuroprotective effects.[3][4][5] This document outlines a detailed experimental design for the initial in vivo screening of this compound to assess its potential therapeutic efficacy in a murine model of neuroinflammation.

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[6][7] The administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used and reproducible method to induce a systemic inflammatory response and subsequent neuroinflammation in animal models.[2][8][9] This model allows for the investigation of the compound's ability to modulate both peripheral and central inflammatory responses, as well as its potential to mitigate inflammation-induced cognitive deficits.

The following protocols describe a comprehensive approach to evaluate the anti-inflammatory and neuroprotective properties of this compound, encompassing behavioral, biochemical, and histological endpoints.

Signaling Pathways of Interest

A potential mechanism of action for a novel anti-inflammatory compound could involve the modulation of key inflammatory signaling pathways. The NF-κB and MAPK signaling cascades are critical mediators of the inflammatory response initiated by stimuli like LPS.[1][10][11][12] These pathways lead to the production of pro-inflammatory cytokines and other inflammatory mediators.[13][14][15] The diagram below illustrates a simplified overview of these interconnected pathways.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for evaluating the in vivo efficacy of this compound.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Unveiling the therapeutic potential of natural products in Alzheimer’s disease: insights from in vitro, in vivo, and clinical studies [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. NF-kB pathway: Significance and symbolism [wisdomlib.org]

- 13. synapse.koreamed.org [synapse.koreamed.org]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

Formulation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound isolated from the roots of Xanthium sibiricum.[1][2] Its chemical formula is C₁₃H₂₀O₃ with a molecular weight of 224.3 g/mol .[1][3] The compound is characterized as an oil and exhibits solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone, indicating its hydrophobic nature and poor water solubility.[1] This characteristic presents a significant challenge for in vivo studies, as poor aqueous solubility can lead to low bioavailability and hinder the evaluation of its pharmacological and toxicological properties.[4][5]

These application notes provide a detailed protocol for the formulation of this compound for in vivo administration, focusing on a solvent/co-solvent system to enhance its solubility and bioavailability for preclinical research.

Pre-formulation Data Summary

A thorough understanding of the physicochemical properties of a compound is critical for developing a successful formulation. The following table summarizes the known properties of this compound.

| Parameter | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1093207-99-8 | [1] |

| Molecular Formula | C₁₃H₂₀O₃ | [1][3] |

| Molecular Weight | 224.3 g/mol | [1][3] |

| Physical State | Oil | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Aqueous Solubility | Presumed to be low (based on organic solvent solubility) | N/A |

| Source | Roots of Xanthium sibiricum | [1] |

Formulation Strategy

Given the poor aqueous solubility of this compound, a common and effective approach for early-stage in vivo studies is the use of a co-solvent system.[4] This method involves dissolving the compound in a small amount of a water-miscible organic solvent and then diluting it with an aqueous vehicle. This strategy aims to keep the drug in solution long enough for absorption after administration.

For this protocol, we will utilize a ternary co-solvent system consisting of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and Saline.

-

DMSO: A powerful aprotic solvent capable of dissolving a wide range of nonpolar compounds.[1]

-

PEG 400: A water-miscible polymer that acts as a co-solvent and can help to prevent precipitation of the drug upon dilution with the aqueous vehicle.

-

Saline (0.9% NaCl): The aqueous vehicle to bring the formulation to the final desired volume and ensure isotonicity for parenteral administration.

Experimental Protocols

Materials and Equipment

| Material | Grade |

| This compound | ≥98% Purity |

| Dimethyl Sulfoxide (DMSO) | ACS Grade |

| Polyethylene Glycol 400 (PEG 400) | USP Grade |

| Sodium Chloride (NaCl) | USP Grade |

| Sterile Water for Injection | USP Grade |

| 0.22 µm Syringe Filters | Sterile |

| Sterile Glass Vials | |

| Analytical Balance | |

| Magnetic Stirrer and Stir Bars | |

| Pipettes (various volumes) | Calibrated |

| Syringes and Needles | Sterile |

Preparation of Formulation Vehicle

-

Prepare a stock solution of the vehicle by mixing DMSO and PEG 400 in a 1:1 ratio (v/v).

-

For example, to prepare 10 mL of the vehicle, mix 5 mL of DMSO with 5 mL of PEG 400.

-

Vortex the mixture until a homogenous solution is obtained.

Preparation of Dosing Solution (Example: 10 mg/mL)

-

Weighing the Compound: Accurately weigh the required amount of this compound. For a final concentration of 10 mg/mL in a total volume of 5 mL, weigh 50 mg of the compound.

-

Dissolution:

-

Transfer the weighed compound to a sterile glass vial.

-

Add a small volume of the DMSO:PEG 400 (1:1) vehicle (e.g., 2.5 mL) to the vial.

-

Place a small magnetic stir bar in the vial and stir on a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary to aid dissolution.

-

-

Dilution:

-

Once the compound is fully dissolved, slowly add the remaining volume of the formulation vehicle (in this case, 2.5 mL of sterile saline) to the vial while continuously stirring.

-

Continue stirring for another 10-15 minutes to ensure a homogenous solution.

-

-

Sterilization:

-

Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial. This step is crucial for parenteral administration routes.

-

-

Storage:

-

Store the final formulation at 2-8°C, protected from light.

-

It is recommended to use the formulation within 24 hours of preparation to minimize the risk of precipitation or degradation. A stability study is advised for longer storage.

-

Formulation Component Summary

The following table provides a summary of the components for a 10 mg/mL formulation.

| Component | Purpose | Concentration (% v/v) | Quantity for 5 mL |

| This compound | Active Pharmaceutical Ingredient | N/A | 50 mg |

| Dimethyl Sulfoxide (DMSO) | Solvent | 25% | 1.25 mL |

| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 25% | 1.25 mL |

| Sterile Saline (0.9% NaCl) | Aqueous Vehicle | 50% | 2.5 mL |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound formulation.

Caption: Workflow for preparing the in vivo formulation.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not yet elucidated, many xanthone (B1684191) derivatives have been shown to modulate inflammatory pathways.[6] The following diagram depicts a hypothetical signaling pathway where the compound inhibits the NF-κB pathway, a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

The successful formulation of poorly water-soluble compounds like this compound is a critical step in preclinical drug development. The co-solvent system described in this application note provides a straightforward and effective method to enable in vivo evaluation. Researchers should, however, perform initial tolerability studies with the chosen vehicle in the specific animal model to ensure no adverse effects from the excipients themselves. Further formulation development, such as the use of cyclodextrins, lipid-based systems, or nanosuspensions, may be explored to further optimize delivery and bioavailability.[4][5][7]

References

- 1. This compound | CAS:1093207-99-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound CAS#: 1093207-99-8 [m.chemicalbook.com]

- 3. 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide_1093207-99-8_BioBioPha co., ltd. (BBP) [hxchem.net]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. future4200.com [future4200.com]

- 6. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide as a Chemical Probe in Inflammation and Cancer Research

Application Note and Protocols

Abstract

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound isolated from the roots of Xanthium sibiricum. While specific biological targets for this compound are not yet fully elucidated, the rich pharmacology of sesquiterpene lactones from Xanthium species suggests its potential as a valuable chemical probe. Extracts and isolated compounds from Xanthium sibiricum have demonstrated significant anti-inflammatory, anti-cancer, and anti-bacterial activities.[1][2][3][4] This document provides a prospective framework for utilizing this compound as a research tool, with a focus on investigating cellular signaling pathways implicated in inflammation and oncology. The proposed protocols are based on established methodologies for studying related natural products.

Introduction

Xanthium sibiricum, a plant used in traditional Chinese medicine, is a rich source of bioactive secondary metabolites. Among these, sesquiterpene lactones are of particular interest due to their diverse pharmacological properties.[1][2] These compounds have been reported to possess anti-inflammatory, analgesic, anti-tumor, and anti-bacterial effects.[1][4] The therapeutic potential of extracts from Xanthium sibiricum has been linked to the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways, which are pivotal in the inflammatory response and cancer progression.[5][6]